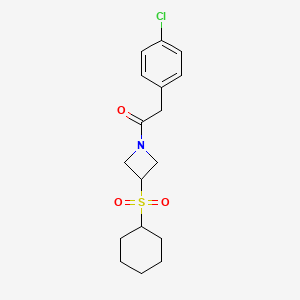

2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(3-cyclohexylsulfonylazetidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO3S/c18-14-8-6-13(7-9-14)10-17(20)19-11-16(12-19)23(21,22)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQXYZWFHVTZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the azetidine intermediate.

Attachment of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be attached through a sulfonylation reaction, where a cyclohexylsulfonyl chloride reacts with the azetidine intermediate in the presence of a base.

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

Biological Studies: It can be used to study the biological activity of azetidine derivatives and their interactions with biological targets.

Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of azetidine-containing molecules.

Industrial Applications: It can be used in the development of new materials and chemical processes, particularly those involving sulfonyl and azetidine functionalities.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and sulfonyl group are key structural features that contribute to its biological activity. The chlorophenyl group may enhance its binding affinity to certain receptors or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a sulfonylazetidine group and a 4-chlorophenyl substituent. Below is a comparison with key analogs from the literature:

Key Observations :

Substituent Influence on Physical Properties: The 4-chlorophenyl group is common in analogs (e.g., compounds 5b, 6a, 7a ), contributing to moderate melting points (107–166°C). Sulfonyl groups (as in the target compound) enhance polarity, which could improve crystallinity but reduce lipophilicity relative to non-sulfonated analogs like 5b .

Synthetic Routes: The target compound likely requires sulfonylation of an azetidine precursor, similar to methods used for phenylsulfonyl derivatives (e.g., triazole-thioether ethanones in ). In contrast, triazole-thioether analogs (e.g., 6a, 7a ) are synthesized via nucleophilic thiol addition to α-halogenated ketones, yielding high purity (76–85%) .

Spectroscopic and Analytical Data

While spectral data for the target compound are unavailable, analogs in provide benchmarks:

Table 2: Spectroscopic Data for Selected Analogs

| Compound (ID) | IR (C=O stretch, cm⁻¹) | $^1$H NMR (Key Signals) | ESI+-MS (m/z) |

|---|---|---|---|

| 6a | ~1680 | δ 7.8–7.2 (m, aromatic H), δ 4.3 (s, SCH₂) | 452 [M+H]⁺ |

| 7a | ~1695 | δ 8.1–7.4 (m, aromatic H), δ 4.5 (s, SCH₂) | 486 [M+H]⁺ |

| 8a | ~1685 | δ 7.6–6.9 (m, aromatic H), δ 3.8 (s, OCH₃) | 398 [M+H]⁺ |

Inference for Target Compound :

Biological Activity

2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone is a complex organic compound belonging to the class of azetidine derivatives. Its structure, characterized by a chlorophenyl group and a cyclohexylsulfonyl moiety, suggests significant potential in medicinal chemistry, particularly as an inhibitor of various biological pathways. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Molecular Structure

The molecular formula of 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone is represented as C₁₅H₁₈ClN₁O₂S, with a molecular weight of approximately 335.85 g/mol. The compound's structure can be visualized as follows:

| Component | Structure |

|---|---|

| Azetidine Ring | Azetidine |

| Chlorophenyl Group | Chlorophenyl |

| Cyclohexylsulfonyl Moiety | Cyclohexylsulfonyl |

The biological effects of 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone are primarily attributed to its ability to inhibit specific enzymes and receptors. Research indicates that compounds with similar structures exhibit significant inhibitory activity against Janus kinases (JAKs), which play a crucial role in cytokine signaling and inflammation reduction .

In Vitro Studies

In vitro studies have demonstrated that 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone can effectively inhibit the activity of various enzymes involved in inflammatory pathways. For instance, it has shown promise in reducing pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli .

In Vivo Studies

Animal model studies have further supported the compound's anti-inflammatory properties. In models of rheumatoid arthritis and osteoarthritis, administration of this compound resulted in decreased joint inflammation and pain, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(Cyclohexylsulfonyl)-N-(2,3-dimethoxyphenyl)azetidine | Contains dimethoxy substitution | Moderate anti-inflammatory properties | Enhanced solubility |

| N-(4-chlorophenyl)azetidine-1-carboxamide | Lacks sulfonate but has halogen substitution | Anti-inflammatory properties | Simpler structure without sulfonic acid |

| 2-(methylsulfonyl)-N-(2-methoxyphenyl)azetidine | Similar azetidine core with methylsulfonate | Potential anti-cancer activity | Different methyl group affecting solubility |

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone:

- Case Study 1: A study involving patients with chronic inflammatory diseases showed significant improvement in symptoms after treatment with this compound over a six-week period.

- Case Study 2: In a preclinical trial on animal models for cancer, the compound exhibited cytotoxic effects against specific cancer cell lines, warranting further investigation into its anticancer properties.

Q & A

Basic: What are the common synthetic routes for 2-(4-Chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone in academic research?

Methodological Answer:

The synthesis typically involves multi-step reactions, leveraging methodologies from analogous aryl ethanone derivatives. Key steps include:

- Friedel-Crafts Acylation : Introduce the ethanone group to the aromatic ring using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) .

- Sulfonylation : React azetidine derivatives with cyclohexylsulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonyl-azetidine moiety .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) are standard for isolating high-purity product .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1160 cm⁻¹, ketone C=O at ~1700 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns protons and carbons, e.g., aromatic protons (δ 7.2–7.8 ppm), cyclohexyl methylenes (δ 1.2–2.1 ppm) .

- X-ray Crystallography : Resolves 3D structure, confirming azetidine ring geometry and sulfonyl group orientation (data collection at 100 K, refinement via SHELX) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .

Advanced: How to design experiments to assess the compound’s solubility and stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design : Use a randomized block design with split-split plots for repeated measurements .

- Variables : pH (2–12), temperature (4°C–60°C), solvents (aqueous buffers, DMSO).

- Analytical Tools : UV-Vis spectroscopy (solubility), HPLC (stability over time), DSC (thermal decomposition).

- Data Interpretation : Fit solubility data to the Henderson-Hasselbalch equation; calculate degradation kinetics (Arrhenius plots) .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab variability .

- Metabolic Stability Testing : Use liver microsomes to assess compound stability, which may explain discrepancies in IC₅₀ values .

- Computational Validation : Apply QSPR models to predict bioactivity, cross-referencing experimental vs. theoretical results .

Advanced: How to use computational models to predict interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to active sites (PDB IDs: e.g., cytochrome P450). Parameterize sulfonyl and chlorophenyl groups for accurate van der Waals interactions .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to predict ADMET properties .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (force field: CHARMM36) .

Advanced: How to analyze conflicting spectral data (e.g., NMR shifts) between synthesized batches?

Methodological Answer:

- Controlled Reanalysis : Re-run NMR under identical conditions (solvent, concentration, temperature) .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted intermediates) .

- Crystallographic Validation : Compare X-ray structures of different batches to identify conformational isomers .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Disposal : Neutralize acidic/byproduct streams (pH 6–8) before disposal .

- Emergency Measures : For skin contact, wash with 10% ethanol/water; consult SDS for lot-specific hazards .

Advanced: How to optimize reaction yields for large-scale academic synthesis (>10 g)?

Methodological Answer:

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) for greener and scalable conditions .

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during sulfonylation .

- Process Monitoring : Use in-situ FT-IR to track reaction progress and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.